Hexadecyloxytriisopropoxytitanium

Description

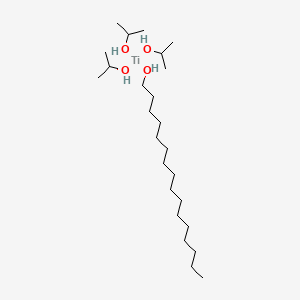

Hexadecyloxytriisopropoxytitanium is an organotitanium compound characterized by a central titanium atom coordinated with one hexadecyloxy (C₁₆H₃₃O⁻) and three isopropoxy (C₃H₇O⁻) groups. Such titanium-based alkoxides are often utilized as catalysts in polymerization reactions, precursors for sol-gel processes, or surface modification agents due to their ability to form stable metal-oxygen networks .

Properties

CAS No. |

65151-12-4 |

|---|---|

Molecular Formula |

C25H58O4Ti |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

hexadecan-1-ol;propan-2-ol;titanium |

InChI |

InChI=1S/C16H34O.3C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;3*1-3(2)4;/h17H,2-16H2,1H3;3*3-4H,1-2H3; |

InChI Key |

FANGNGKDDYLHDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCO.CC(C)O.CC(C)O.CC(C)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Hexadecyloxytriisopropoxytitanium can be synthesized through the reaction of titanium tetrachloride with hexadecanol and isopropanol. The reaction typically occurs in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

TiCl4+C16H33OH+3(CH3)2CHOH→Ti(OCH(CH3)2)3(OC16H33)+4HCl

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Hexadecyloxytriisopropoxytitanium undergoes various types of chemical reactions, including:

Oxidation: The titanium center can be oxidized to form titanium dioxide, especially in the presence of water.

Hydrolysis: Reacts with water to form titanium dioxide and the corresponding alcohols.

Substitution: The alkoxy groups can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.

Common reagents used in these reactions include water, hydrogen peroxide, and various organic acids. The major products formed from these reactions are typically titanium dioxide and the corresponding alcohols or substituted titanium compounds.

Scientific Research Applications

Hexadecyloxytriisopropoxytitanium has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials. It is also employed in the preparation of titanium dioxide nanoparticles.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Explored for its potential in cancer therapy due to its ability to generate reactive oxygen species.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which hexadecyloxytriisopropoxytitanium exerts its effects is primarily through the generation of reactive oxygen species (ROS). The titanium center can catalyze the formation of ROS, which can then interact with various molecular targets, including DNA, proteins, and lipids. This interaction can lead to oxidative stress and cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Hexadecyloxytriisopropoxytitanium with structurally related titanium alkoxides or organometallic compounds is critical for understanding its unique properties. However, none of the provided evidence sources mention this compound or its analogs. For instance:

- lists CAS numbers for compounds like Hexamethylcyclotrisiloxane (CAS 541-05-9) and Hexamethylphosphoramide (CAS 680-31-9), but these are silicon- and phosphorus-based, respectively, and unrelated to titanium chemistry .

Hypothetical Comparison Table (Based on General Knowledge)*

| Compound Name | CAS Number | Key Functional Groups | Primary Applications | Stability/Reactivity |

|---|---|---|---|---|

| This compound | N/A† | C₁₆H₃₃O⁻, 3(C₃H₇O⁻) | Catalysis, sol-gel processes | Hydrolytically sensitive |

| Titanium isopropoxide | 546-68-9 | 4(C₃H₇O⁻) | Sol-gel precursor | Highly reactive to moisture |

| Titanium ethoxide | 3087-36-3 | 4(C₂H₅O⁻) | Thin-film coatings | Moderate stability |

Research Findings and Limitations

The absence of direct references to this compound in the provided evidence precludes a data-driven comparison. For example:

- focuses on experimental protocols for neurophysin studies, which are unrelated to organometallic chemistry .

- and lack titanium-based compounds, making cross-referencing impossible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.